Pde1-IN-2 is derived from a series of chemical compounds designed to selectively inhibit phosphodiesterase type 1. Phosphodiesterases are categorized based on their substrate specificity and regulatory mechanisms, with phosphodiesterase type 1 being unique as it requires calcium and calmodulin for its activity. This enzyme is encoded by three genes in humans, leading to the expression of three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and functions .
The synthesis of Pde1-IN-2 involves several key steps, typically starting from commercially available precursors. The process generally includes:
The synthetic route may also include characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Pde1-IN-2 .
The molecular structure of Pde1-IN-2 features a pyrazolopyrimidone core that is critical for its inhibitory activity against phosphodiesterase type 1. The specific arrangement of functional groups around this core contributes to its binding affinity and selectivity.
Key structural data include:
Pde1-IN-2 primarily acts through competitive inhibition of phosphodiesterase type 1, which hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate. The mechanism involves:
These studies confirm that Pde1-IN-2 selectively inhibits phosphodiesterase type 1 without significantly affecting other isoforms, making it a valuable tool for research .
The mechanism of action for Pde1-IN-2 involves:
Experimental data show that this compound can significantly enhance contractility in cardiomyocytes by modulating calcium ion dynamics through its effects on cyclic nucleotide levels .
Pde1-IN-2 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Pde1-IN-2 can be formulated for therapeutic use .
Pde1-IN-2 has several promising applications in scientific research:
PDE1-IN-2 functions as a competitive antagonist at the catalytic sites of PDE1 isoforms (PDE1A, PDE1B, PDE1C), directly competing with cyclic nucleotides cAMP and cGMP for substrate binding. The catalytic domain of PDE1 features a conserved HD motif (histidine-aspartate cluster) that coordinates metal ions (Mg²⁺/Zn²⁺) essential for hydrolysis [1] [3]. PDE1-IN-2 exploits this domain by mimicking the planar purine ring structure of cyclic nucleotides, forming hydrogen bonds with Gln-421 (PDE1A) and hydrophobic interactions with Phe-435 (PDE1B) [3]. Kinetic analyses reveal PDE1-IN-2 increases the Michaelis constant (Km) for cGMP hydrolysis in PDE1A from 1–5 μM to >20 μM without altering maximal velocity (Vmax), confirming classical competitive inhibition [1] [6].
Table 1: Substrate Affinity Parameters of PDE1 Isoforms
Isoform | Primary Substrate | Km (cGMP) | Km (cAMP) | Vmax (nmol/min/mg) |
---|---|---|---|---|
PDE1A | cGMP | 1–5 μM | 50–100 μM | 1200 |
PDE1B | cGMP | 1–5 μM | 7–24 μM | 950 |
PDE1C | cAMP/cGMP | 1–5 μM | 1–5 μM | 1800 |
Data derived from kinetic profiling studies [1] [3].
PDE1-IN-2 exhibits subtype-specific inhibition, with IC50 values spanning 12 nM (PDE1C) to 280 nM (PDE1A). This divergence arises from structural variations in the catalytic pocket:
Table 2: Inhibition Profiles of PDE1-IN-2 Across Isoforms
Isoform | IC50 (nM) | Structural Determinants of Selectivity |
---|---|---|
PDE1A | 280 ± 15 | Hydrophobic constriction (Phe-435, Ile-439) |
PDE1B | 85 ± 7 | Intermediate pocket size; high cGMP affinity |
PDE1C | 12 ± 2 | Expanded catalytic cleft; dual-substrate specificity |
PDE1 activation requires Ca²⁺-bound calmodulin (Ca²⁺/CaM) binding to the N-terminal regulatory domain, inducing conformational liberation of the catalytic site [2] [6]. PDE1-IN-2 allosterically disrupts this process via two mechanisms:
Figure: Conformational Changes in PDE1C Induced by Ca²⁺/CaM and PDE1-IN-2(A) Ca²⁺/CaM-bound state: Catalytic domain unlocked; substrate fully accessible.(B) PDE1-IN-2-bound state: Partial closure of catalytic cleft; CaM-binding helix distorted (ΔRMSD = 2.1 Å).Based on MD simulations of PDE1C-CaM complexes [2] [8].
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